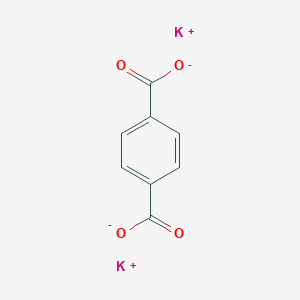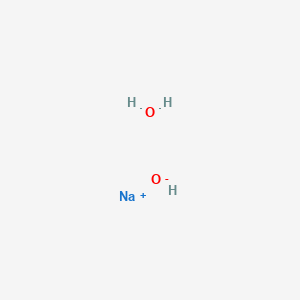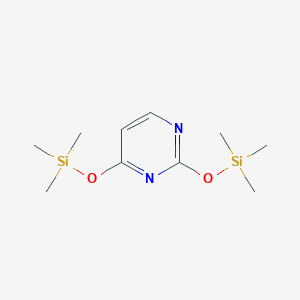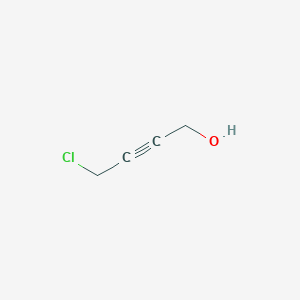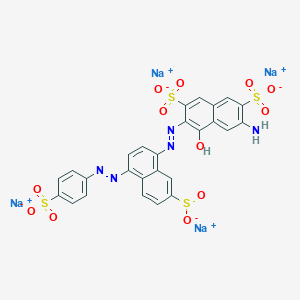
C.I. Food Black 2
Übersicht
Beschreibung
C.I. Food Black 2, also known as Carbon Black (C.I. 77266), is a pigment used in various applications, primarily as a colorant in food products. It is produced through the partial combustion of hydrocarbons. This pigment is recognized under different names based on its raw materials and production methods, including vegetable carbon, lamp black, and carbon ash. While it is permitted for use in coloring food in the European Union, its use in food coloring is not approved by the US Food and Drug Administration, although it is certified for coloring certain cosmetics (Miranda-Bermudez et al., 2012).
Synthesis Analysis
The formation of C.I. Food Black 2 involves a series of stages: chain elongation, branching, cyclization, and ring densification, leading to the final formation of the pigment. This process is visualized through molecular dynamics simulations, showing that the formation of C.I. Food Black 2 is complex, involving polymerization of small carbon species and leading to a structure of folded graphite layers (Zhang et al., 2015).
Molecular Structure Analysis
C.I. Food Black 2 is characterized by its molecular structure consisting of folded graphite layers. This structure is determined by the stages of its synthesis process, which include chain elongation, cyclization, and the densification of rings. These structural characteristics contribute to its pigmenting properties and stability (Zhang et al., 2015).
Chemical Reactions and Properties
C.I. Food Black 2, as a form of carbon black, participates in various chemical reactions due to its surface chemistry. It interacts with surface oxides and can undergo functionalization through reaction with free organic radicals. These reactions are essential for understanding the chemical behavior of C.I. Food Black 2 in different environments (Boehm, 1994).
Physical Properties Analysis
The physical properties of C.I. Food Black 2, such as its insolubility and pigmenting efficiency, are attributed to its molecular structure and surface chemistry. It remains insoluble under most conditions and contributes to the coloration of food and cosmetic products effectively without altering their chemical properties (Miranda-Bermudez et al., 2012).
Chemical Properties Analysis
The chemical properties of C.I. Food Black 2, including its reactivity and stability, are influenced by its molecular structure and the presence of surface functional groups. Its interaction with various substances and its role in different chemical reactions are determined by these chemical properties, influencing its application in food and cosmetics (Boehm, 1994).
Wissenschaftliche Forschungsanwendungen
Adsorption of Food Dyes on TiO2-SiO2 Support : A study investigated the adsorption of food dyes, including C.I. Food Black 1, on TiO2-SiO2 inorganic supports, creating hybrid pigments with desirable physicochemical and functional properties. These hybrid pigments have potential applications in pharmaceutical products (Siwińska-Stefańska et al., 2017).
Qualitative Determination of Carbon Black in Food Products : Research on Carbon Black (C.I. 77266), a pigment similar to C.I. Food Black 2, outlined a method for its qualitative analysis in food products. This study is significant for regulatory purposes, especially regarding food safety and quality (Miranda-Bermudez et al., 2012).
Foodomics and Diet-Health Relationships : A study using text mining and chemoinformatics analyzed the role of various compounds in foods, including colorants like C.I. Food Black 2, in relation to health benefits and disease prevention. This research provides a broader understanding of how such compounds can be associated with health effects (Jensen et al., 2014).
Fate of Soil-Applied Black Carbon : A study on the application of black carbon to soil, which is relevant for understanding the environmental impact of such pigments, showed that black carbon cycles more slowly than other carbon pools, highlighting its potential for carbon sequestration (Major et al., 2010).
Migration of Nanoparticles from Packaging into Foodstuffs : This study assessed the migration of nanoparticles, including carbon black, from food packaging materials. It found that carbon black does not migrate into food once incorporated into plastics, which is essential for food safety considerations (Bott et al., 2014).
Safety And Hazards
C.I. Food Black 2 may form combustible dust concentrations in air . If irritation or symptoms occur from any route of exposure, the affected individual should be removed from the area . Contaminated clothing should be removed and laundered before reuse . In all cases of doubt, or when symptoms persist, medical advice should be sought .
Eigenschaften
IUPAC Name |
tetrasodium;6-amino-4-hydroxy-3-[[7-sulfinato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O12S4.4Na/c27-20-12-18-13(9-23(20)46(38,39)40)10-24(47(41,42)43)25(26(18)32)31-30-22-8-7-21(17-6-3-15(44(33)34)11-19(17)22)29-28-14-1-4-16(5-2-14)45(35,36)37;;;;/h1-12,32H,27H2,(H,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBAGGHBUKLZPQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15N5Na4O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879792 | |
| Record name | Tetrasodium 6-amino-4-hydroxy-3-((7-sulphonato-4-((4-sulphonatophenyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Food Black 2 | |
CAS RN |
2118-39-0 | |
| Record name | CI 27755 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002118390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasodium 6-amino-4-hydroxy-3-((7-sulphonato-4-((4-sulphonatophenyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



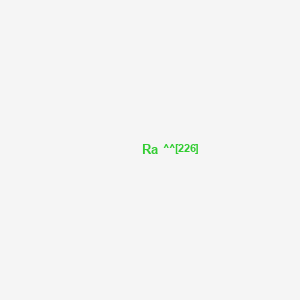

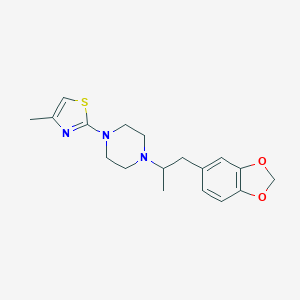
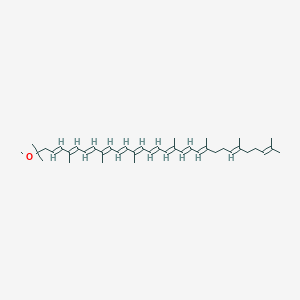
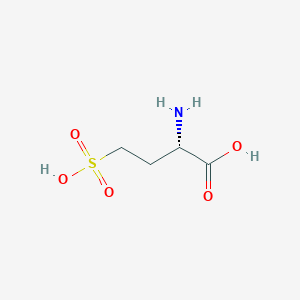
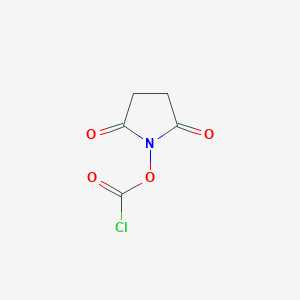
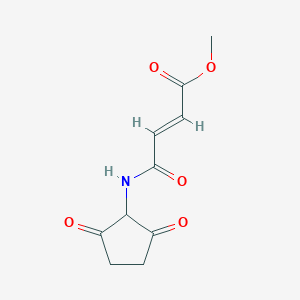
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)
